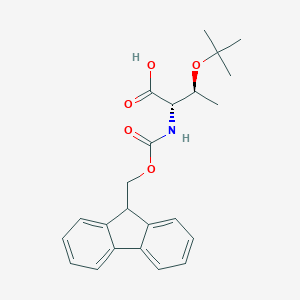

Fmoc-allo-Thr(tBu)-OH

Übersicht

Beschreibung

Fmoc-allo-Thr(tBu)-OH is a derivative of threonine, an amino acid, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino end and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-allo-Thr(tBu)-OH typically involves the protection of the threonine amino acid. The Fmoc group is introduced to the amino group of threonine using Fmoc-Cl in the presence of a base such as sodium carbonate. The hydroxyl group is protected by the tBu group using tert-butyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase synthesis allows for the efficient production of peptides with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-allo-Thr(tBu)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the tBu group is removed using acidic conditions like trifluoroacetic acid (TFA).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TFA for tBu removal.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions .

Wissenschaftliche Forschungsanwendungen

Chemistry

Fmoc-allo-Thr(tBu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of threonine residues in peptides, which are crucial for the biological activity of many proteins .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine

In medicinal chemistry, peptides containing this compound are used in the development of peptide-based drugs. These drugs can target specific proteins and pathways, offering potential treatments for various diseases .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of therapeutic peptides. It is also used in the development of diagnostic tools and assays .

Wirkmechanismus

The mechanism of action of Fmoc-allo-Thr(tBu)-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tBu group protects the hydroxyl side chain, ensuring the correct sequence and structure of the peptide . Once the synthesis is complete, the protecting groups are removed, yielding the final peptide product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Thr(tBu)-OH: Similar to Fmoc-allo-Thr(tBu)-OH but with a different stereochemistry.

Fmoc-Ser(tBu)-OH: Similar but with a serine residue instead of threonine.

Fmoc-Tyr(tBu)-OH: Similar but with a tyrosine residue instead of threonine.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence the biological activity and properties of the synthesized peptides. This makes it a valuable tool in peptide synthesis and research .

Biologische Aktivität

Fmoc-allo-Thr(tBu)-OH, or N-Fmoc-O-tert-butyl-D-allo-threonine, is a derivative of the amino acid threonine that is widely utilized in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl ester, which facilitate the selective synthesis of peptides while preventing unwanted side reactions. This article explores the biological activity of this compound, including its synthesis, applications in research, and potential therapeutic implications.

- Molecular Formula : CHNO

- Molecular Weight : 397.47 g/mol

- CAS Number : 170643-02-4

- Appearance : White powder

- Purity : ≥ 98% .

Synthesis

The synthesis of this compound typically involves:

- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.

- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Enzyme Interactions

This compound is primarily used to synthesize peptides that can be studied for their interactions with enzymes. Research has shown that peptides containing allo-threonine residues exhibit unique conformational properties that may enhance their binding affinity to specific enzymes or receptors .

Antibacterial Activity

In studies evaluating the antibacterial properties of peptides synthesized with this compound, it was found that certain derivatives displayed significant activity against Bacillus subtilis. For instance, a modified peptide showed a minimum inhibitory concentration (MIC) of 2 μg/mL, indicating that while it was less potent than its parent compound (MIC of 0.06 μg/mL), it still retained respectable antibacterial properties .

Cytotoxic Effects

Research involving methotrexate-conjugated oligopeptides has demonstrated that this compound can be incorporated into drug delivery systems. These systems showed enhanced cellular uptake and cytotoxicity against cancer cells compared to free methotrexate, suggesting that the compound may play a role in improving therapeutic efficacy in cancer treatments .

Case Studies

| Study | Findings |

|---|---|

| Study on enzyme interactions | Peptides synthesized with this compound showed enhanced binding to target enzymes due to unique conformational properties. |

| Antibacterial activity assessment | Modified peptides exhibited MIC values indicating significant antibacterial effects against Bacillus subtilis. |

| Methotrexate conjugation study | Increased cellular uptake and cytotoxicity were observed in cancer cells when using this compound in drug delivery systems. |

The biological activity of this compound is largely attributed to its structural configuration, which allows for effective peptide synthesis while maintaining stability during reactions. The Fmoc group protects the amino functionality during synthesis, which can later be removed under basic conditions to expose the free amino group for further biological interactions .

Eigenschaften

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOLWEQBVPVDPR-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369199 | |

| Record name | Fmoc-L-allo-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201481-37-0 | |

| Record name | Fmoc-L-allo-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.